1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine
Overview
Description
1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4,5-trimethoxybenzyl)pyrrolidine is 251.15214353 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis of Derivatives
The compound 1-(3,4,5-trimethoxybenzyl)pyrrolidine has been utilized in the synthesis of various derivatives. For example, the condensation of 3,4,5-trimethoxybenzyl chloride with amines like pyrrolidine leads to the production of corresponding trimethoxybenzyl derivatives. These derivatives have potential applications in central nervous system (CNS) activity studies (Abo-Sier et al., 1977).
Complex Formation with Metals
Compounds containing 1-(3,4,5-trimethoxybenzyl)pyrrolidine have been used in the formation of metal complexes. For instance, scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized. These complexes are notable for their catalytic properties, particularly in the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).
Biological and Chemical Studies
Antibacterial Agent Analysis
The antibacterial agent trimethoprim, which contains the 1-(3,4,5-trimethoxybenzyl)pyrrolidine structure, has been studied extensively. Its immunosuppressive properties and interaction with bacterial enzymes have been a subject of research, providing insights into its mechanism of action and potential therapeutic uses (Ghilchik et al., 1970).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structure of trimethoprim have been conducted to understand its interaction with biological receptors. Such research is crucial for the development of new drugs and understanding the binding mechanisms of existing drugs (Koetzle & Williams, 1976).
Cocrystal Formation
Research on the formation of cocrystals involving trimethoprim has been conducted. This is significant in the pharmaceutical industry for the development of drug formulations with improved properties (Ton & Egert, 2015).
Synthesis of Chiral Compounds
The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, which utilize the 1-(3,4,5-trimethoxybenzyl)pyrrolidine structure, highlights its role in the production of compounds with potential pharmacological applications (Suto et al., 1992).
Anti-Tumor Agent Development
Derivatives of 1-(3,4,5-trimethoxybenzyl)pyrrolidine have been investigated for their potential as anti-tumor agents. Certain derivatives have shown activity against human cancer cell lines, indicating their potential in cancer treatment (Jurd, 1996).
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-8-11(10-15-6-4-5-7-15)9-13(17-2)14(12)18-3/h8-9H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYINRRBPCYMGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.